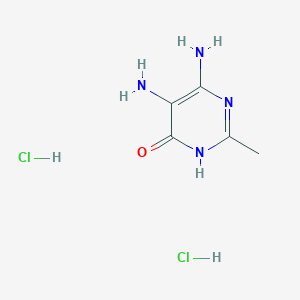
5,6-Diamino-2-methylpyrimidin-4(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is a heterocyclic compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is a derivative of pyrimidine, featuring two amino groups and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-2-methylpyrimidin-4(1H)-one: A closely related compound with similar structural features but without the dihydrochloride form.
2-Methyl-4(1H)-pyrimidinone: Another pyrimidine derivative with different functional groups.
Uniqueness
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is unique due to its specific combination of amino groups and methyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H10Cl2N4O |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,5-diamino-2-methyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C5H8N4O.2ClH/c1-2-8-4(7)3(6)5(10)9-2;;/h6H2,1H3,(H3,7,8,9,10);2*1H |
InChI Key |
NLAAMAOJCOJETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




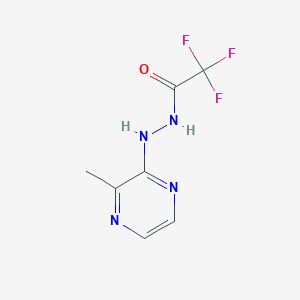
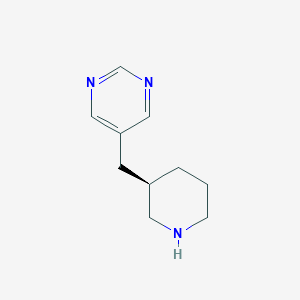
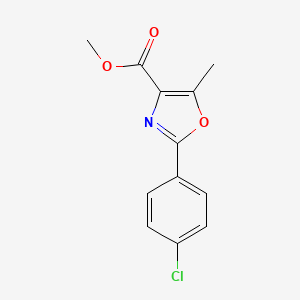
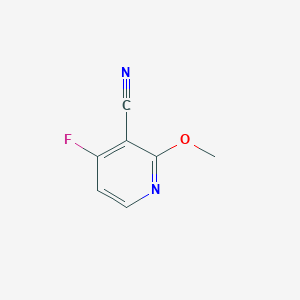
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)




![(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one](/img/structure/B13100192.png)
![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)
